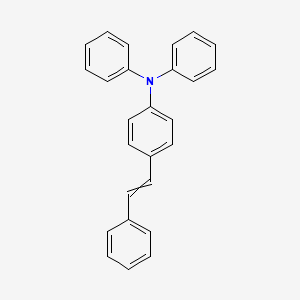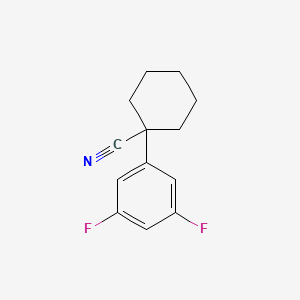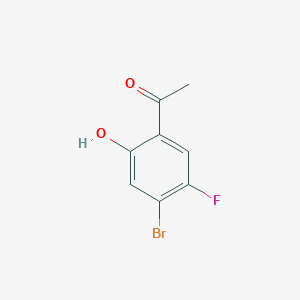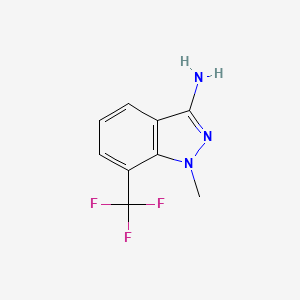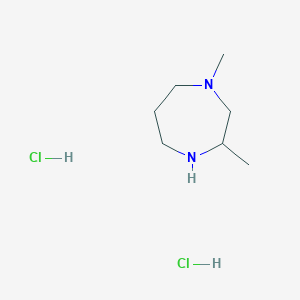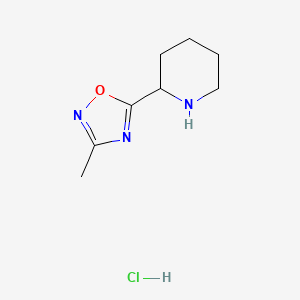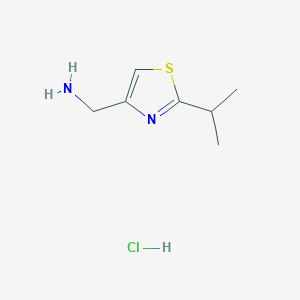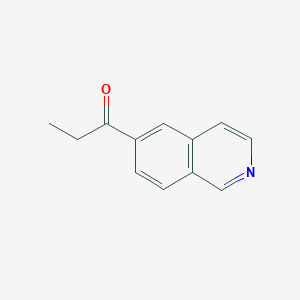
1-(Isoquinolin-6-YL)propan-1-one
Vue d'ensemble
Description
1-(Isoquinolin-6-YL)propan-1-one is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.22200 .
Synthesis Analysis
The synthesis of isoquinoline derivatives, which includes 1-(Isoquinolin-6-YL)propan-1-one, has been studied . Compounds were obtained in a Goldberg–Ullmann-type coupling reaction with appropriate amides in the presence of copper (I) iodide, N, N -dimethylethylenediamine (DMEDA), and potassium carbonate .Molecular Structure Analysis
The molecular structure of 1-(Isoquinolin-6-YL)propan-1-one consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety .Chemical Reactions Analysis
The chemical reactions involving 1-(Isoquinolin-6-YL)propan-1-one have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Isoquinolin-6-YL)propan-1-one are not fully documented .Applications De Recherche Scientifique
Anti-Tobacco Mosaic Virus Activity
Isoquinoline alkaloids, similar to 1-(Isoquinolin-6-YL)propan-1-one, have been studied for their anti-tobacco mosaic virus (TMV) activity. In a study by Hu et al. (2020), two new isoquinoline alkaloids were isolated from Thalictrum glandulosissimum plants. These compounds demonstrated weak anti-TMV activity, with inhibition rates comparable to the positive control used in the study. This indicates potential applications of such compounds in plant virus protection (Hu et al., 2020).
Smooth Muscle Relaxant Activity
Isoquinoline precursors have been explored for their smooth muscle (SM) relaxant properties. Milusheva et al. (2022) investigated the biological activity of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides, which are precursors to isoquinoline alkaloids. Their effects on smooth muscle preparations from rats suggested relaxation similar to papaverine, an established smooth muscle relaxant. This research implies possible applications in treating conditions related to smooth muscle tension or spasms (Milusheva et al., 2022).
Anti-HIV and Antimicrobial Activity
Compounds structurally similar to 1-(Isoquinolin-6-YL)propan-1-one have shown promise in the treatment of HIV and certain bacterial and fungal infections. Chander et al. (2016) designed novel derivatives that inhibited HIV-1 reverse transcriptase (RT) effectively. Additionally, these compounds exhibited significant anti-HIV activity and also demonstrated in vitro antibacterial and antifungal effects (Chander et al., 2016).
Adrenergic Blocking and Sympatholytic Activities
Research by Aghekyan et al. (2017) on compounds related to 1-(Isoquinolin-6-YL)propan-1-one showed potential adrenergic blocking and sympatholytic activities. These properties suggest possible applications in cardiovascular disorders, where modulation of adrenergic receptors is crucial (Aghekyan et al., 2017).
Inhibitor and Anticancer Properties
Isoquinoline derivatives have been studied for their potential as inhibitors of specific enzymes and for anticancer properties. A study by Wang et al. (2011) found that a library of 1-(isoquinolin-1-yl)guanidine compounds showed promise as inhibitors of protein tyrosine phosphatase 1B and HCT-116 (a colon cancer cell line), indicating possible applications in cancer treatment and other diseases involving these enzymes (Wang et al., 2011).
Safety And Hazards
Orientations Futures
Future research could focus on the synthesis, chemical reactions, and potential applications of 1-(Isoquinolin-6-YL)propan-1-one . For instance, two new isoquinoline alkaloids were isolated from the whole plants of Thalictrum glandulosissimum and tested for their anti-tobacco mosaic virus (anti-TMV) activity .
Propriétés
IUPAC Name |
1-isoquinolin-6-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-12(14)10-3-4-11-8-13-6-5-9(11)7-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXGWKBBGDBTSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303968 | |
| Record name | 1-(6-Isoquinolinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isoquinolin-6-YL)propan-1-one | |
CAS RN |
1053656-04-4 | |
| Record name | 1-(6-Isoquinolinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Isoquinolinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



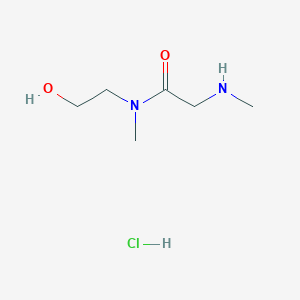
![4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1394823.png)
![4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394824.png)
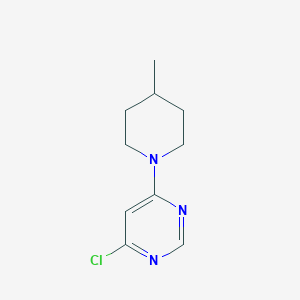
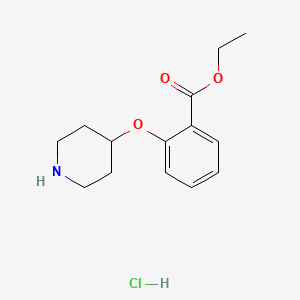
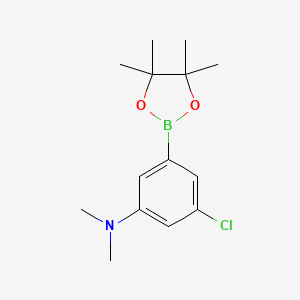
![4-[(3-Amino-2-pyridinyl)amino]-2-butanol](/img/structure/B1394834.png)
